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Compound of Interest

Compound Name: 4,5-Dibromo-2-furoic acid

Cat. No.: B039660 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4,5-Dibromo-2-furoic acid is a halogenated heterocyclic organic compound with potential

applications in organic synthesis and drug development. Its structure, featuring a furan ring

substituted with two bromine atoms and a carboxylic acid group, makes it a subject of interest

for creating more complex molecules. This guide provides an in-depth technical overview of the

mass spectrometry analysis of 4,5-Dibromo-2-furoic acid, including detailed experimental

protocols, fragmentation analysis, and a summary of its synthesis and potential biological

relevance.

Physicochemical Properties
A summary of the key physicochemical properties of 4,5-Dibromo-2-furoic acid is presented

in the table below.
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Property Value Source(s)

Molecular Formula C₅H₂Br₂O₃ --INVALID-LINK--

Molecular Weight 269.88 g/mol
--INVALID-LINK--, --INVALID-

LINK--

CAS Number 2434-03-9 --INVALID-LINK--

Appearance Solid --INVALID-LINK--

Melting Point 169-173 °C --INVALID-LINK--

SMILES OC(=O)c1cc(Br)c(Br)o1 --INVALID-LINK--

InChI
1S/C5H2Br2O3/c6-2-1-

3(5(8)9)10-4(2)7/h1H,(H,8,9)
--INVALID-LINK--

Mass Spectrometry Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and

structure of a compound. For 4,5-Dibromo-2-furoic acid, both Gas Chromatography-Mass

Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be

employed.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for the analysis of volatile and thermally stable compounds. For

carboxylic acids like 4,5-Dibromo-2-furoic acid, derivatization is often necessary to increase

volatility and improve chromatographic peak shape.

Electron Ionization (EI) Mass Spectrum Data

The mass spectrum of 4,5-Dibromo-2-furoic acid is characterized by a distinctive isotopic

pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The molecular ion peak

[M]⁺• is expected around m/z 268, 270, and 272 with a characteristic intensity ratio.
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m/z (Predicted) Ion Relative Intensity

272 [M+4]⁺• (C₅H₂⁸¹Br₂O₃) High

270 [M+2]⁺• (C₅H₂⁷⁹Br⁸¹BrO₃) High

268 [M]⁺• (C₅H₂⁷⁹Br₂O₃) Moderate

225/227 [M-COOH]⁺ Moderate

191/193 [M-Br]⁺ Low

146 [M-2Br]⁺ Low

112 [C₄H₂Br]⁺ Low

68 [C₄H₄O]⁺• Low

Experimental Protocols
GC-MS Analysis Protocol (with Derivatization)
This protocol outlines a general procedure for the GC-MS analysis of 4,5-Dibromo-2-furoic
acid following derivatization to its methyl ester.

Derivatization (Methylation):

Dissolve 1-5 mg of 4,5-Dibromo-2-furoic acid in 1 mL of methanol.

Add 2-4 drops of concentrated sulfuric acid.

Reflux the mixture for 1-2 hours.

Neutralize the solution with a saturated sodium bicarbonate solution.

Extract the methyl ester with a suitable organic solvent (e.g., diethyl ether or

dichloromethane).

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.
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Reconstitute the sample in a solvent suitable for GC injection (e.g., hexane or ethyl

acetate).

GC-MS Instrumentation and Conditions:

Gas Chromatograph: Agilent 7890B GC system or equivalent.

Mass Spectrometer: Agilent 5977A mass selective detector or equivalent.

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

Carrier Gas: Helium at a constant flow of 1 mL/min.

Inlet Temperature: 250 °C.

Injection Volume: 1 µL (split or splitless mode can be optimized).

Oven Temperature Program:

Initial temperature: 80 °C, hold for 2 minutes.

Ramp: 10 °C/min to 280 °C.

Hold: 5 minutes at 280 °C.

Mass Spectrometer Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Scan Range: m/z 40-500.

LC-MS/MS Analysis Protocol
LC-MS/MS is suitable for the direct analysis of 4,5-Dibromo-2-furoic acid without

derivatization, offering high sensitivity and specificity.
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Sample Preparation:

Dissolve an accurately weighed amount of 4,5-Dibromo-2-furoic acid in a suitable

solvent (e.g., methanol or acetonitrile) to prepare a stock solution.

Prepare working standards by serial dilution of the stock solution with the mobile phase.

LC-MS/MS Instrumentation and Conditions:

Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.

Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or similar reversed-phase

column.

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient:

Start with 5% B, hold for 1 minute.

Linearly increase to 95% B over 5 minutes.

Hold at 95% B for 2 minutes.

Return to initial conditions and equilibrate for 3 minutes.

Flow Rate: 0.4 mL/min.

Column Temperature: 40 °C.

Injection Volume: 5 µL.

Mass Spectrometer Parameters:

Ionization Mode: Electrospray Ionization (ESI), negative mode.
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Capillary Voltage: 3500 V.

Source Temperature: 300 °C.

Gas Flow: 10 L/min.

Nebulizer Pressure: 45 psi.

Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis or full

scan for qualitative analysis.

Synthesis of 4,5-Dibromo-2-furoic Acid
A plausible synthetic route to 4,5-Dibromo-2-furoic acid involves the direct bromination of 2-

furoic acid. A patent describes the bromination of a furoic acid ester, which suggests a similar

approach for the free acid.[1]

2-Furoic Acid BrominationBr₂, Solvent 4,5-Dibromo-2-furoic acid

Click to download full resolution via product page

Synthesis of 4,5-Dibromo-2-furoic acid.

Synthetic Protocol Outline
Dissolution: Dissolve 2-furoic acid in a suitable solvent, such as acetic acid or a chlorinated

solvent.

Bromination: Slowly add a stoichiometric amount of bromine (Br₂) to the solution at room

temperature with stirring.

Reaction: Continue stirring the reaction mixture until the reaction is complete (monitored by

TLC or GC).

Workup: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to

remove excess bromine.
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Isolation: Extract the product with an organic solvent. Wash the organic layer with water and

brine, then dry over anhydrous sodium sulfate.

Purification: Remove the solvent under reduced pressure and purify the crude product by

recrystallization or column chromatography.

Potential Biological Interactions and Drug
Development
While specific signaling pathways for 4,5-Dibromo-2-furoic acid are not well-documented,

furan derivatives are known to possess a wide range of biological activities. The presence of

bromine atoms can enhance lipophilicity and potentially modulate the compound's interaction

with biological targets. One area of interest is enzyme inhibition, where the molecule could act

as a competitive or non-competitive inhibitor.

Potential Cellular Interactions

4,5-Dibromo-2-furoic acid
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Potential enzyme inhibition by 4,5-Dibromo-2-furoic acid.

The logical workflow for investigating the potential of 4,5-Dibromo-2-furoic acid in drug

development would involve several key stages, from initial synthesis and characterization to

biological screening and lead optimization.

Drug Development Workflow

Synthesis & Purification

Mass Spectrometry
Analysis (QC)

Biological Screening
(e.g., Enzyme Assays)

Hit Identification

Lead Optimization

Active Compound

Preclinical Studies

Click to download full resolution via product page

Drug development workflow for 4,5-Dibromo-2-furoic acid.
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Conclusion
This technical guide provides a comprehensive overview of the mass spectrometric analysis of

4,5-Dibromo-2-furoic acid. The detailed experimental protocols for GC-MS and LC-MS, along

with the predicted fragmentation patterns, offer a solid foundation for researchers working with

this compound. While specific biological pathways remain to be elucidated, the provided

synthesis outline and conceptual drug development workflow highlight the potential of 4,5-
Dibromo-2-furoic acid as a building block in medicinal chemistry. Further research is

warranted to fully explore its biological activities and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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